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Compound Name: 6-Chloro-8-methoxyquinoline

Cat. No.: B1427105 Get Quote

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous approved drugs with a wide range of therapeutic applications, including antimalarial,

anticancer, antibacterial, and anti-inflammatory agents.[1][2] The specific substitution pattern on

the quinoline core profoundly influences the molecule's physicochemical properties, which in

turn dictate its pharmacokinetic and pharmacodynamic behavior.

6-Chloro-8-methoxyquinoline is a derivative that combines two common and impactful

substituents in drug design: a halogen (chloro) and a methoxy group. The chloro group can

modulate lipophilicity, metabolic stability, and binding interactions, while the methoxy group can

influence solubility, hydrogen bonding potential, and metabolic pathways.[3][4][5][6] A thorough

understanding of the fundamental physicochemical properties of this molecule is therefore a

critical first step for any research program aiming to explore its therapeutic potential.

This guide serves as a foundational resource for scientists, providing not just data, but also the

detailed methodologies required to generate and validate that data in a laboratory setting.

Molecular and Physicochemical Profile
A molecule's identity and behavior are defined by its structure and resulting physical properties.

The following section details the key identifiers for 6-Chloro-8-methoxyquinoline and

presents a table of its core physicochemical parameters.

Chemical Structure:
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Caption: Chemical structure of 6-Chloro-8-methoxyquinoline.

Table 1: Physicochemical Properties of 6-Chloro-8-methoxyquinoline

Note: The following values are computationally predicted and serve as an initial guide.

Experimental verification is essential and protocols are provided in subsequent sections.
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Property Predicted Value Method/Source
Significance in
Drug Development

Molecular Formula C₁₀H₈ClNO -

Fundamental identifier

for mass and

composition.

Molecular Weight 193.63 g/mol Calculation

Influences diffusion,

absorption, and

formulation.

Melting Point (°C) ~75 - 95
Estimation based on

isomers

Purity indicator;

affects solid-state

stability and

formulation.

Boiling Point (°C) ~310 - 330
Estimation based on

isomers

Relevant for

purification

(distillation) and

thermal stability.

logP (Octanol/Water) 3.1 - 3.5
Chemoinformatic

tools[7][8]

Key indicator of

lipophilicity, affecting

membrane

permeability, solubility,

and protein binding.

Aqueous Solubility

(logS)
-3.5 to -4.5

Chemoinformatic

tools[9]

Crucial for absorption

and bioavailability; low

solubility can be a

major development

hurdle.

pKa (Basic) 2.5 - 3.5
Chemoinformatic

tools[10]

Governs the ionization

state at physiological

pH, impacting

solubility, receptor

interaction, and cell

penetration.
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Experimental Determination of Physicochemical
Properties
The trustworthiness of any research relies on verifiable data. This section provides self-

validating, step-by-step protocols for determining the critical properties outlined above.

Thermal Properties: Melting Point Determination
The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is

characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broadened

melting range.

Protocol: Capillary Melting Point Determination[11][12][13][14]

Sample Preparation: Ensure the 6-Chloro-8-methoxyquinoline sample is completely dry

and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube (one

end sealed) by tapping the open end into the sample powder.

Packing: Compact the sample into the sealed end of the capillary by tapping gently on a hard

surface or by dropping it through a long glass tube.

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid

heating run (10-15°C/min) to find a rough range. Allow the apparatus to cool significantly

before the next step.

Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately

15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per

minute.

Data Recording:

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last solid crystal melts into a clear liquid. .
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Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range

should be narrow. Perform the measurement in triplicate to ensure reproducibility.

Solubility Determination: The Shake-Flask Method
Equilibrium solubility is a fundamental parameter that dictates a compound's bioavailability. The

shake-flask method is considered the gold standard for its determination due to its reliability.

[15][16][17]

Protocol: Equilibrium Aqueous Solubility (Shake-Flask)

Preparation: Add an excess amount of solid 6-Chloro-8-methoxyquinoline to a series of

glass vials. The excess should be visually apparent to ensure saturation.

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-

buffered saline, pH 7.4) to each vial.

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator

(e.g., at 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically

24-48 hours). A preliminary time-course experiment can establish the minimum time

required.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same

temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. To

ensure all undissolved solid is removed, centrifuge the sample and then filter it through a

low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.

Calibration: Create a calibration curve using standard solutions of 6-Chloro-8-
methoxyquinoline of known concentrations prepared in the same buffer.

Calculation: Determine the concentration of the saturated solution from the calibration curve.

The result is the equilibrium solubility, typically reported in µg/mL or µM.
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Ionization Constant: pKa Determination
The pKa value reveals the pH at which a molecule is 50% ionized. For a basic compound like a

quinoline, this is critical for predicting its charge, and thus its behavior, in different biological

compartments (e.g., stomach vs. intestine). Potentiometric titration is a highly precise method

for this measurement.[18][19][20][21][22]

Protocol: pKa Determination by Potentiometric Titration

System Calibration: Calibrate the pH meter and electrode using at least three standard

buffers (e.g., pH 4.0, 7.0, and 10.0).

Sample Preparation: Accurately weigh and dissolve a known amount of 6-Chloro-8-
methoxyquinoline in a suitable solvent mixture (e.g., water with a small amount of co-

solvent like methanol if solubility is low). The final concentration should be in the low

millimolar range (e.g., 1-5 mM).

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen

to remove dissolved CO₂, which can interfere with the measurement.

Titration:

Add a standardized acidic solution (e.g., 0.1 M HCl) in small, precise increments using a

burette.

After each addition, allow the pH reading to stabilize before recording the pH and the

volume of titrant added.

Continue the titration well past the equivalence point.

Data Analysis:

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a

titration curve.

Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The

peak of this derivative plot corresponds to the equivalence point.
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The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of

the volume at the equivalence point).

Validation: Perform a blank titration (without the sample compound) to correct for the

buffering capacity of the solvent system.

Spectroscopic and Synthetic Workflow
A comprehensive characterization includes spectroscopic analysis to confirm the molecular

structure and an understanding of its synthesis to anticipate potential impurities and reactivity.

Predicted Spectroscopic Profile
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and

structural integrity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing

chloro group and the electron-donating methoxy group. A sharp singlet corresponding to the

three methoxy protons (-OCH₃) would be a key identifier.[23][24][25]

¹³C NMR: The carbon NMR will display ten signals corresponding to the ten carbon atoms in

the structure. The chemical shifts of the carbons attached to the chlorine and the methoxy

group will be significantly affected.[23][25]

IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C-H

stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations

within the quinoline core, and C-O stretching from the methoxy ether linkage.[1][26][27][28]

[29]

UV-Vis Spectroscopy: Quinoline and its derivatives typically show strong UV absorption due

to π-π* transitions within the aromatic system. The exact λmax will be influenced by the

substitution pattern.[30][31][32]
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Spectroscopic Analysis Workflow
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Caption: A typical workflow for the synthesis, characterization, and purity validation of a target

compound.

Synthesis Overview: The Skraup Reaction
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Understanding the synthesis of 6-Chloro-8-methoxyquinoline provides insight into its

chemical stability and potential process-related impurities. One of the most classic methods for

creating the quinoline core is the Skraup synthesis.[33][34][35][36][37] This reaction typically

involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For

the target molecule, the starting material would be 4-chloro-2-methoxyaniline.

Generalized Skraup Synthesis Logic

Substituted Aniline
(e.g., 4-chloro-2-methoxyaniline)

Skraup Reaction
(Exothermic)

Glycerol Sulfuric Acid
(Catalyst & Dehydrating Agent)

Oxidizing Agent
(e.g., Nitrobenzene)

Substituted Quinoline
(6-Chloro-8-methoxyquinoline)

Click to download full resolution via product page

Caption: Logical inputs for the Skraup synthesis to form a substituted quinoline.

Safety and Handling
Substituted quinolines should be handled with care in a laboratory setting. Based on safety

data for structurally related compounds, 6-Chloro-8-methoxyquinoline should be assumed to

be harmful if swallowed or inhaled, and potentially cause skin and serious eye irritation.

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and

chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
6-Chloro-8-methoxyquinoline represents a promising scaffold for further investigation in drug

discovery. This guide has established a foundational understanding of its key physicochemical

properties by combining computational predictions with robust, validated experimental

protocols. For researchers and drug development professionals, the methodologies detailed

herein provide a clear and trustworthy path to generating the high-quality data necessary to

advance a compound from initial screening to lead optimization. The emphasis on experimental

determination underscores the principle that while prediction is a valuable guide, empirical data

is the bedrock of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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